molecular formula C10H10ClFO2 B2467266 2-(5-Chloro-2-fluorophenyl)-2-methylpropanoic acid CAS No. 1260741-63-6

2-(5-Chloro-2-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B2467266
CAS No.: 1260741-63-6
M. Wt: 216.64
InChI Key: VRAOGMIEDMZNMX-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-fluorophenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-fluorophenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloro-2-fluorophenylboronic acid.

    Suzuki Cross-Coupling Reaction: The 5-chloro-2-fluorophenylboronic acid undergoes a Suzuki cross-coupling reaction with a suitable aryl halide in the presence of a palladium catalyst and a base. This reaction forms the desired biaryl compound.

    Oxidation: The biaryl compound is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid functional group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Hydrogenation: This method involves the reduction of the intermediate compound using hydrogen gas in the presence of a metal catalyst.

    Crystallization: The final product is purified through crystallization techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-fluorophenyl)-2-methylpropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, nickel.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(5-Chloro-2-fluorophenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The chloro and fluoro substituents on the phenyl ring play a crucial role in modulating the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloro-2-fluorophenyl)-2-methylpropanoic acid: Unique due to the presence of both chloro and fluoro substituents.

    2-(5-Chloro-2-methylphenyl)-2-methylpropanoic acid: Lacks the fluoro substituent, resulting in different chemical properties.

    2-(5-Fluoro-2-methylphenyl)-2-methylpropanoic acid: Lacks the chloro substituent, affecting its reactivity and applications.

Uniqueness

The combination of chloro and fluoro substituents in this compound imparts unique chemical properties, making it a valuable compound for various research applications. Its distinct structure allows for specific interactions with molecular targets, enhancing its potential as a research tool and therapeutic agent.

Properties

IUPAC Name

2-(5-chloro-2-fluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-10(2,9(13)14)7-5-6(11)3-4-8(7)12/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAOGMIEDMZNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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